Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate
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Overview
Description
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the ester functional group (methyl acetate) and a ketone group (3-oxo) makes it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate typically involves the reaction of a suitable spirocyclic ketone with methyl bromoacetate in the presence of a base. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ketone functional groups can undergo hydrolysis or reduction, respectively, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetate: Similar structure but with a hydroxyl group instead of a ketone.
Ethyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-{3-oxospiro[33]heptan-1-yl}acetate is unique due to its specific spirocyclic structure and the presence of both ester and ketone functional groups
Properties
IUPAC Name |
methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKRVKWQIXGLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)C12CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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